N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide
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Overview
Description
N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide is a complex organic compound that features a piperidine ring substituted with a dimethyl-oxazole moiety and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as alkenyl imidates, under specific conditions.
Attachment to Piperidine: The oxazole moiety is then attached to the piperidine ring via a nucleophilic substitution reaction, where the oxazole acts as a nucleophile.
Introduction of the Prop-2-enamide Group: The final step involves the addition of the prop-2-enamide group to the piperidine-oxazole intermediate through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenated compounds and strong bases or acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 4,5-dihydro-1,3-oxazoles share structural similarities and exhibit comparable biological activities.
Piperidine Derivatives: Other piperidine-based compounds also show similar chemical reactivity and applications.
Uniqueness
N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-4-14(19)16-9-13-5-7-18(8-6-13)10-15-17-11(2)12(3)20-15/h4,13H,1,5-10H2,2-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWSWBNTYJIHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCC(CC2)CNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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